

2-Chloro-p-phenylenediamine sulfate solubility in water and ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-p-phenylenediamine sulfate

Cat. No.: B149832

[Get Quote](#)

Technical Guide: Solubility of 2-Chloro-p-phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Chloro-p-phenylenediamine sulfate** in water and ethanol. It includes quantitative solubility data, detailed experimental protocols based on established international guidelines, and a workflow diagram for solubility determination.

Core Topic: Solubility Profile

2-Chloro-p-phenylenediamine sulfate (CAS No. 61702-44-1) is an arylammonium sulfate salt.^[1] Its solubility is a critical parameter for its application in various fields, including as a dye intermediate.^[2]

Data Presentation: Quantitative Solubility

The following table summarizes the known solubility data for **2-Chloro-p-phenylenediamine sulfate** and its corresponding free base in water and ethanol.

Compound	Solvent	Solubility	Temperature
2-Chloro-p-phenylenediamine sulfate	Water	< 0.1 g/100 mL	21 °C
2-Chloro-p-phenylenediamine sulfate	Water	< 1 mg/mL	70 °F (approx. 21 °C) [1]
2-Chloro-p-phenylenediamine sulfate	Ethanol	Soluble (qualitative)	Not Specified[3]
2-Chloro-p-phenylenediamine (free base)	Water	49.61 g/L	25 °C[4]

Note: Quantitative solubility data for **2-Chloro-p-phenylenediamine sulfate** in ethanol is not readily available in the reviewed literature. The qualitative assessment indicates solubility.[3] The solubility of the free base is provided for informational purposes but may not be representative of the sulfate salt.

Experimental Protocols

The determination of aqueous solubility for chemical substances is standardized by internationally recognized guidelines, primarily the OECD Guideline 105 and the EU Method A.6. These methods are designed for pure, non-volatile substances that are stable in water.[5]

Protocol for Water Solubility Determination (OECD Guideline 105 / EU Method A.6)

Two primary methods are recommended based on the expected solubility of the substance.

1. Flask Method

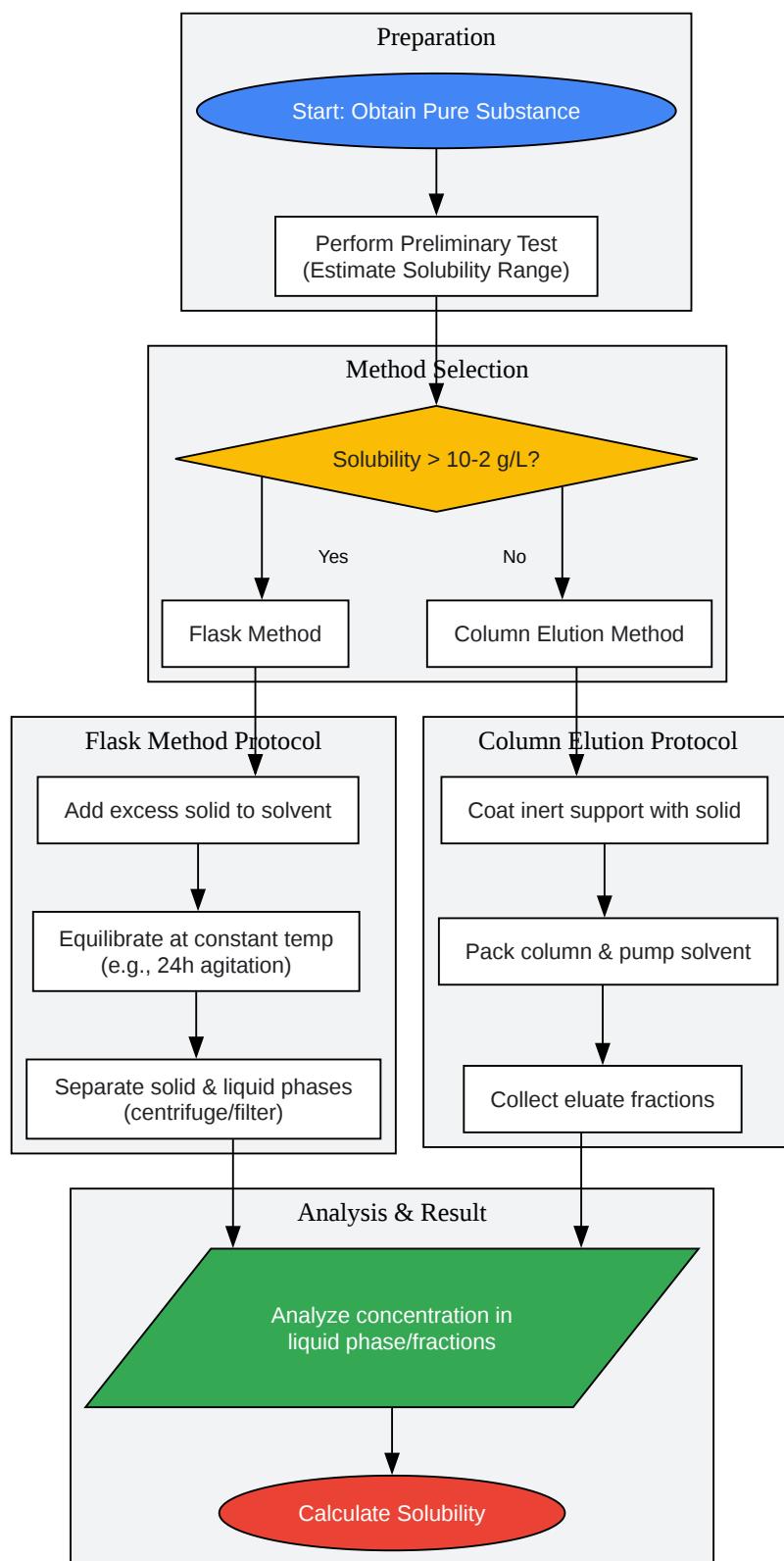
This method is suitable for substances with a solubility greater than 10-2 g/L.[5]

- Principle: A supersaturated or saturated solution is prepared, and after an equilibration period, the concentration of the dissolved substance is measured.
- Apparatus:
 - Constant temperature water bath or shaker.
 - Glass flasks with stoppers.
 - Centrifuge (if necessary for phase separation).
 - Analytical instrumentation appropriate for the substance (e.g., HPLC, UV-Vis spectroscopy).
- Procedure:
 - An excess amount of the solid substance (pulverized if necessary) is added to a flask containing purified water.
 - The flask is agitated in a constant temperature bath (e.g., $20 \pm 0.5 \text{ }^{\circ}\text{C}$). To ensure equilibrium is reached, agitation should continue for at least 24 hours. Longer periods (up to 96 hours) may be necessary for substances that dissolve slowly.
 - Alternatively, the mixture can be heated to a temperature slightly above the test temperature to achieve saturation more quickly, and then cooled to the test temperature and equilibrated.
 - After equilibration, the mixture is allowed to stand to let undissolved particles settle. If necessary, centrifugation or filtration is used to separate the solid phase from the aqueous solution.
 - The concentration of **2-Chloro-p-phenylenediamine sulfate** in the clear aqueous phase is then determined using a validated analytical method.
 - The process is repeated until at least three consecutive measurements show concentrations that are within an acceptable range of variation (e.g., $< 15\%$).

2. Column Elution Method

This method is suitable for substances with a solubility below 10-2 g/L.[\[5\]](#)

- Principle: An inert support material in a micro-column is coated with an excess of the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached, indicating saturation.
- Apparatus:
 - Micro-column with a temperature control jacket.
 - Inert support material (e.g., glass beads, sand).
 - Pump for delivering a constant flow of water.
 - Fraction collector.
 - Analytical instrumentation.
- Procedure:
 - The inert support material is coated with an excess of **2-Chloro-p-phenylenediamine sulfate**.
 - The coated material is packed into the micro-column.
 - Purified water is passed through the column at a slow, constant flow rate (e.g., approximately 25 ml/hr).
 - Successive fractions of the eluate are collected.
 - The concentration of the substance in each fraction is analyzed.
 - The solubility is determined from the mean concentration of at least five consecutive fractions where the concentration is constant (within $\pm 30\%$).


General Protocol for Solubility Determination in Ethanol

While a specific OECD guideline for solubility in organic solvents is not as commonly cited as the aqueous one, a general laboratory procedure can be followed.

- Principle: A known mass of the solute is added to increasing volumes of the solvent until complete dissolution is observed.
- Apparatus:
 - Calibrated test tubes or vials.
 - Burette or calibrated pipettes.
 - Vortex mixer or magnetic stirrer.
 - Analytical balance.
- Procedure:
 - Weigh a precise, small amount of **2-Chloro-p-phenylenediamine sulfate** (e.g., 10 mg) into a test tube.
 - Using a burette, add a small, measured volume of ethanol to the test tube.
 - Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
 - Visually inspect the solution for any undissolved solid.
 - If the solid has not completely dissolved, continue to add small, measured volumes of ethanol, with vigorous agitation after each addition.
 - Record the total volume of ethanol required to completely dissolve the initial mass of the solute.
 - The solubility can then be calculated and expressed in units such as g/L or mg/mL.

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound according to standard laboratory protocols.

[Click to download full resolution via product page](#)

Caption: Workflow for determining chemical solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-p-phenylenediamine sulfate | C₆H₉CIN₂O₄S | CID 22584 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. ec.europa.eu [ec.europa.eu]
- 4. chembk.com [chembk.com]
- 5. filab.fr [filab.fr]
- To cite this document: BenchChem. [2-Chloro-p-phenylenediamine sulfate solubility in water and ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149832#2-chloro-p-phenylenediamine-sulfate-solubility-in-water-and-ethanol\]](https://www.benchchem.com/product/b149832#2-chloro-p-phenylenediamine-sulfate-solubility-in-water-and-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com